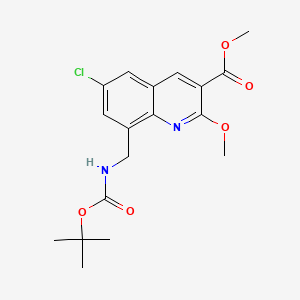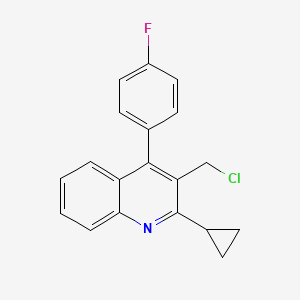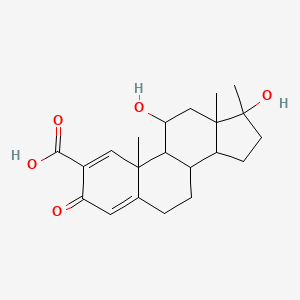![molecular formula C26H24N4O3 B12296639 N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)
N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNc-440 is a potent antihypertensive agent known for its ability to enhance the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to vasodilation and a reduction in blood pressure, making JNc-440 a valuable compound in the treatment of hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNc-440 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of JNc-440 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
JNc-440 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving JNc-440 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions involving JNc-440 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
JNc-440 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3.
Biology: Investigated for its effects on endothelial cells and its potential role in regulating blood pressure.
Medicine: Explored as a potential treatment for hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new antihypertensive drugs and related therapies
Mecanismo De Acción
JNc-440 exerts its effects by enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3 in endothelial cells. This interaction leads to increased vasodilation and a reduction in blood pressure. The compound specifically targets the impaired interaction in endothelial cells without systemically activating the channels, making it a highly selective and effective antihypertensive agent .
Comparación Con Compuestos Similares
Similar Compounds
JNc-463: Another compound that enhances the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3, but with different molecular properties.
JNc-480: A compound with similar antihypertensive effects but targets different molecular pathways
Uniqueness of JNc-440
JNc-440 is unique in its high selectivity and potency in enhancing the interaction between transient receptor potential vanilloid subtype 4 and calcium-activated potassium channel 3. This specificity allows for effective blood pressure reduction with minimal side effects, distinguishing it from other antihypertensive agents .
Propiedades
Fórmula molecular |
C26H24N4O3 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,20,22H,9,16-17H2,(H,27,32)(H,28,33) |
Clave InChI |
UIYOXZUCOSNVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC(=O)C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)

![Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate](/img/structure/B12296563.png)
![7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12296568.png)
![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)

![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)

![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)


